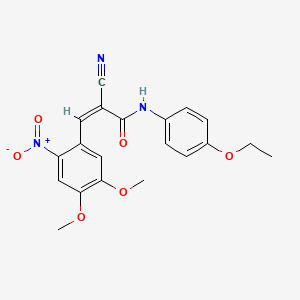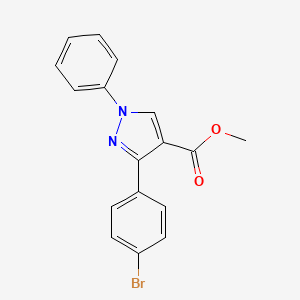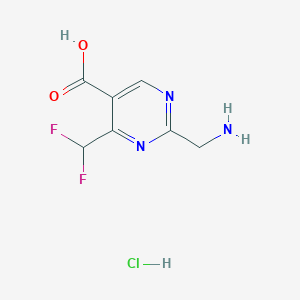
1h-Imidazole-5-carboxaldehyde, 4-propyl-
Übersicht
Beschreibung
“1h-Imidazole-5-carboxaldehyde, 4-propyl-” is a chemical compound with the molecular formula C7H10N2O . It has a molecular weight of 138.17 g/mol . The compound is a white to yellow solid .
Molecular Structure Analysis
The InChI code for “1h-Imidazole-5-carboxaldehyde, 4-propyl-” is 1S/C7H10N2O/c1-2-3-6-7(4-10)9-5-8-6/h4-5H,2-3H2,1H3,(H,8,9) . This indicates that the compound contains seven carbon atoms, ten hydrogen atoms, two nitrogen atoms, and one oxygen atom .Physical and Chemical Properties Analysis
“1h-Imidazole-5-carboxaldehyde, 4-propyl-” is a white to yellow solid . It has a molecular weight of 138.17 g/mol .Wissenschaftliche Forschungsanwendungen
Synthesis of Biologically Active Compounds
4(5)-Chloro-imidazole-5(4)-carboxaldehyde derivatives, closely related to 1H-Imidazole-5-carboxaldehyde, 4-propyl-, are crucial precursors in the preparation of biologically active compounds. A novel and efficient method for synthesizing these compounds has been developed, suitable for large-scale use and flexible for preparing analogs (Davood, Alipour, & Shafiee, 2008).
Microwave-Assisted Electrocyclization
Diversely functionalized imidazole-4-carboxylates, related to 1H-Imidazole-5-carboxaldehyde, 4-propyl-, were synthesized through microwave-assisted 1,5-eletrocyclization. This method allowed for good yields and modulation of substituents, enhancing the versatility of imidazole derivatives in various applications (Preti et al., 2010).
Fluorescence Sensing
Novel lanthanide(III)-organic frameworks, featuring dimethylphenyl imidazole dicarboxylate, akin to 1H-Imidazole-5-carboxaldehyde, 4-propyl-, have been synthesized. These frameworks exhibit sensitive fluorescence responses to benzaldehyde-based derivatives, making them potential fluorescence sensors for these chemicals (Shi, Zhong, Guo, & Li, 2015).
Continuous Production of Pharmaceuticals
The continuous flow synthesis of 1H-4-substituted imidazoles, including those related to 1H-Imidazole-5-carboxaldehyde, 4-propyl-, is significant for the production of NS5A inhibitors like daclatasvir. This method highlights the importance of high-temperature operation for achieving high purity in desired imidazoles (Carneiro, Gutmann, Souza, & Kappe, 2015).
One-Pot Synthesis of Imidazoles
A series of 2,4,5-trisubstituted-imidazoles, akin to 1H-Imidazole-5-carboxaldehyde, 4-propyl-, were synthesized efficiently in a one-pot procedure. This showcases the versatility of imidazole compounds in various chemical syntheses (Magyar & Hell, 2018).
Fluorescent Probe for Cysteine and Homocysteine
4-(1H-phenanthro[9,10-d]imidazol-2-yl)benzaldehyde 1, related to 1H-Imidazole-5-carboxaldehyde, 4-propyl-, was developed as a fluorescent probe for cysteine and homocysteine. This highlights the use of imidazole derivatives in biochemical sensing and diagnostics (Lin et al., 2008).
Corrosion Inhibition
Imidazole-based molecules, including derivatives of 1H-Imidazole-5-carboxaldehyde, 4-propyl-, have been studied for their efficacy in inhibiting corrosion of carbon steel in acidic mediums. This application demonstrates the utility of imidazole derivatives in industrial and engineering contexts (Costa et al., 2021).
Wirkmechanismus
Target of Action
Imidazole derivatives are known to interact with a variety of biological targets, suggesting that this compound may have multiple potential targets .
Mode of Action
Imidazole derivatives are known to interact with their targets through various mechanisms, which could provide a basis for understanding the potential interactions of this compound .
Eigenschaften
IUPAC Name |
5-propyl-1H-imidazole-4-carbaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O/c1-2-3-6-7(4-10)9-5-8-6/h4-5H,2-3H2,1H3,(H,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYSGWEZTYITIHQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(N=CN1)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl 2-[(1-methylpyrazol-3-yl)amino]benzoate](/img/structure/B2722723.png)



![N-[2-[tert-butyl(dimethyl)silyl]oxyethyl]oxetan-3-amine](/img/structure/B2722729.png)

![N-(2-(6-(isopropylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)furan-2-carboxamide](/img/structure/B2722731.png)
![3-(4-(methylsulfonyl)phenyl)-N-(octahydrobenzo[b][1,4]dioxin-6-yl)propanamide](/img/structure/B2722733.png)
![Ethyl 4-[(3,5-difluorobenzyl)oxy]-6-methyl-3-quinolinecarboxylate](/img/structure/B2722736.png)
![N-[2-(1-Cyclohexenyl)ethyl]-4-methylpyridine-2-amine](/img/structure/B2722738.png)

![ethyl 4-(2-(1-(2,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetyl)piperazine-1-carboxylate](/img/structure/B2722742.png)
